molecular formula C6H10Br2O2 B1604920 Ethyl 2,3-dibromo-2-methylpropanoate CAS No. 71172-41-3

Ethyl 2,3-dibromo-2-methylpropanoate

Cat. No. B1604920
CAS RN: 71172-41-3
M. Wt: 273.95 g/mol
InChI Key: ZYTBREBYDYHRRW-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-2-methylpropanoate is a chemical compound with the molecular formula C6H11BrO2 . It is also known by other names such as Ethyl 2-bromo-2-methylpropanoate and Ethyl α-bromoisobutyrate .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dibromo-2-methylpropanoate consists of a propanoate ester backbone with bromine and methyl substituents at the 2 and 3 positions . The molecular weight of this compound is approximately 195.054 Da .


Physical And Chemical Properties Analysis

Ethyl 2,3-dibromo-2-methylpropanoate has a molar mass of 195.05 . It has a density of 1.329 g/mL at 25°C (lit.) . It has a boiling point of 65-67°C at 11mm Hg (lit.) , and a flash point of 140°F . It is soluble in alcohol and ether .

Safety And Hazards

Ethyl 2,3-dibromo-2-methylpropanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is also advised to handle it only in a well-ventilated area or outdoors .

properties

IUPAC Name

ethyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTBREBYDYHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289407
Record name ethyl 2,3-dibromo-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dibromo-2-methylpropanoate

CAS RN

71172-41-3
Record name Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester
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Record name NSC 60692
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Record name 71172-41-3
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Record name ethyl 2,3-dibromo-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dibromoisobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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